molecular formula C30H50O2 B1201998 3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one CAS No. 58262-43-4

3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one

Cat. No.: B1201998
CAS No.: 58262-43-4
M. Wt: 442.7 g/mol
InChI Key: XTDMMOAGCXHNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one is a triterpenoid compound that belongs to the lanostane family It is characterized by a hydroxyl group at the third carbon and a ketone group at the seventh carbon in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one typically involves the hydrogenation of 3β-acetoxylanost-8-en-7-one. This process can be carried out using lithium in liquid ammonia, followed by catalytic reduction . Another method involves the reduction of 3β-acetoxylanost-8-en-7-one with lead tetra-acetate, which yields 3β-acetoxylanost-7-ene and 3β,7α-diacetoxylanostane as major products .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The key steps involve the preparation of the starting material, followed by reduction and purification processes.

Chemical Reactions Analysis

Types of Reactions: 3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one involves its role as an intermediate in the biosynthesis of cholesterol. It acts by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), which is the rate-limiting enzyme in cholesterol biosynthesis . This inhibition occurs through a post-transcriptional regulation mechanism, where the compound reduces the translational efficiency of HMGR mRNA .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxyl and ketone functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

58262-43-4

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C30H50O2/c1-19(2)10-9-11-20(3)21-12-17-30(8)26-22(13-16-29(21,30)7)28(6)15-14-25(32)27(4,5)24(28)18-23(26)31/h19-21,24-25,32H,9-18H2,1-8H3

InChI Key

XTDMMOAGCXHNPN-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C

Synonyms

7-oxo-24,25-dihydrolanosterol
7-oxo-DHL

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.